molecular formula C18H15ClN4O2S B10881429 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B10881429
M. Wt: 386.9 g/mol
InChI Key: YJULASCFBFZPRU-UHFFFAOYSA-N
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Description

2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative featuring a sulfanyl linker, a 4-chlorophenyl acetamide moiety, and a 6-amino-4-oxo-1-phenyl dihydropyrimidine ring. The sulfanyl group (-S-) and acetamide functionality are critical pharmacophores, often enhancing binding affinity and metabolic stability .

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H15ClN4O2S/c19-12-6-8-13(9-7-12)21-17(25)11-26-18-22-16(24)10-15(20)23(18)14-4-2-1-3-5-14/h1-10H,11,20H2,(H,21,25)

InChI Key

YJULASCFBFZPRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Pyrimidinone Intermediate

This widely adopted method involves initial synthesis of a 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol intermediate, followed by its reaction with 2-chloro-N-(4-chlorophenyl)acetamide.

Synthesis of 6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol

A mixture of ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), benzaldehyde (0.01 mol), and potassium carbonate (0.01 mol) in absolute ethanol is refluxed for 5–8 hours. The reaction progress is monitored by TLC (toluene:acetone, 8:2). The intermediate precipitates as a potassium salt upon cooling, which is dissolved in warm water and acidified with acetic acid to yield the pyrimidinone-thiol derivative. Purification via recrystallization from acetic acid affords the product in 65–72% yield.

Key Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
CatalystK2CO3
Reaction Time5–8 hours
Yield65–72%

Thioether Formation with 2-Chloro-N-(4-chlorophenyl)acetamide

The pyrimidinone-thiol intermediate (0.01 mol) is suspended in dry dimethylformamide (DMF, 20 mL) containing anhydrous K2CO3 (0.01 mol). 2-Chloro-N-(4-chlorophenyl)acetamide (0.01 mol) is added, and the mixture is stirred at room temperature for 8–10 hours. The product is isolated by pouring the reaction onto crushed ice, acidifying with dilute acetic acid, and filtering the precipitate. Final purification via recrystallization from methanol yields the target compound in 51–73% purity.

Spectral Validation

  • IR (KBr, cm⁻¹): 3290 (–NH), 2222 (–CN), 1663 (C=O).

  • ¹H NMR (DMSO-d₆, δ ppm): 4.12 (s, 2H, S–CH₂), 7.05–7.72 (m, aromatic H), 10.32 (s, NH).

One-Pot Thiopyrimidine-Chalcone Hybrid Synthesis

An alternative route employs a chalcone intermediate to streamline the synthesis.

Preparation of Acylated Chalcone

4-Aminoacetophenone (0.05 mol) is reacted with chloroacetyl chloride (0.06 mol) in acetone containing K2CO3 (0.06 mol) under reflux for 4–5 hours. The resultant 2-chloro-N-(4-acetylphenyl)acetamide is isolated in 85–90% yield after recrystallization from ethanol.

Cyclocondensation with 6-Aminothiouracil

A mixture of the chalcone derivative (0.01 mol), 6-aminothiouracil (0.01 mol), and K2CO3 (0.01 mol) in DMF is heated at 60°C for 5–6 hours. The product precipitates upon quenching with water and is purified via ethanol recrystallization, yielding 68–77% of the target compound.

Optimized Parameters

ParameterValue
SolventDMF
Temperature60°C
CatalystK2CO3
Reaction Time5–6 hours
Yield68–77%

Characterization Data

  • ¹³C NMR (DMSO-d₆, δ ppm): 41.2 (CH₂–S), 121.4–157.1 (aromatic C), 166.3 (C=O).

  • ESI-MS (m/z): 431.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The two-step method offers moderate yields (51–73%) but requires stringent control over intermediate purification. In contrast, the one-pot approach achieves higher yields (68–77%) by minimizing isolation steps, though it demands precise temperature regulation.

Scalability and Practicality

Industrial-scale production favors the one-pot method due to reduced solvent use and faster throughput. However, the two-step process remains preferred for small-scale research applications, as it allows intermediate characterization and troubleshooting.

Critical Process Optimization Strategies

Solvent Selection

  • DMF vs. Ethanol: DMF enhances solubility of polar intermediates, accelerating reaction rates, but complicates post-reaction purification. Ethanol, while less efficient, simplifies isolation.

Catalytic Systems

  • K2CO3 vs. NaOH: Potassium carbonate minimizes side reactions (e.g., hydrolysis of the acetamide group) compared to stronger bases like NaOH.

Temperature Control

  • Room Temperature vs. Reflux: Stirring at room temperature in the two-step method prevents thermal degradation of the thiol group, whereas the one-pot method requires mild heating to drive cyclocondensation.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy: C=O stretches at 1660–1663 cm⁻¹ and –NH bends at 3290–3355 cm⁻¹ confirm core functionality.

  • ¹H NMR: Integration of S–CH₂ (δ 4.12–4.34 ppm) and aromatic protons (δ 6.18–8.02 ppm) verifies substitution patterns.

Purity Assessment

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile:water 70:30) reveals ≥95% purity for clinical-grade material .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced functional groups (e.g., alcohols, amines).

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising molecule for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility allows for a wide range of applications in various industries.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs are pyrimidine-thioacetamides with variations in the pyrimidine ring substituents and aryl acetamide groups. Key examples include:

Compound Name Pyrimidine Substituents Aryl Acetamide Group Key Structural Differences Reference
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide 6-Amino, 4-oxo, 1-phenyl 4-Chlorophenyl Amino group at C6; phenyl at N1 -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4) 4-Methyl, 6-oxo 4-Chlorophenyl Methyl at C4; no amino group at C6
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) 4-Methyl, 6-oxo 2,3-Dichlorophenyl Dichloro substitution on aryl group
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano-hydrazinylidene 4-Sulfamoylphenyl Cyano and hydrazinylidene groups; sulfamoyl substituent
  • Amino vs. Methyl Groups on Pyrimidine: The target compound’s 6-amino and 1-phenyl groups on the pyrimidine ring distinguish it from methyl-substituted analogs (e.g., 5.4, 5.6).
  • Aryl Acetamide Variations : The 4-chlorophenyl group is shared with 5.4, but 5.6’s 2,3-dichlorophenyl group introduces steric and electronic differences, which could alter solubility or receptor binding .
  • Functional Group Diversity: Compounds like 13a () incorporate cyano and sulfamoyl groups, absent in the target compound, suggesting divergent synthetic pathways and pharmacological profiles .

Physicochemical Properties

Property Target Compound Compound 5.4 Compound 5.6 Compound 13a
Melting Point (°C) Not reported >282 230 288
IR νmax (cm⁻¹) Expected: N-H (~3300), C=O (~1660) C=O: 1664 C=O: 1662 C≡N: 2214, C=O: 1664
$^1$H-NMR Features Anticipated: NH (δ ~10–12), SCH₂ (δ ~4.0) SCH₂: δ 4.09, NHCO: δ 10.22 SCH₂: δ 4.12, NHCO: δ 10.10 NH: δ 10.13, SCH₂: Not present
MS (m/z) Not reported [M+H]⁺: 344.21 [M+H]⁺: 344.21 M⁺: 357
  • Thermal Stability : Compound 5.4’s higher melting point (>282°C) suggests greater crystallinity compared to 5.6 (230°C), possibly due to the 4-chlorophenyl group’s symmetry .
  • Spectroscopic Trends: All compounds show characteristic C=O and N-H stretches. The cyano group in 13a (IR: 2214 cm⁻¹) is absent in pyrimidine-thioacetamides .

Biological Activity

The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a member of the pyrimidine derivatives family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with various functional groups, including an amino group, an oxo group, and a sulfanyl group. The presence of a 4-chlorophenyl substituent further enhances its chemical reactivity and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H12N4O2S
Molecular Weight276.31 g/mol
CAS Number676639-80-8

Antimicrobial Activity

Preliminary studies indicate that 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity in vitro .

Case Study: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized compounds, this compound was found to inhibit the growth of several pathogenic bacteria effectively. The results indicated an IC50 value suggesting potent antibacterial action, particularly against gram-positive bacteria .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for developing treatments for diseases such as Alzheimer's and certain gastrointestinal disorders.

Enzyme Inhibition Data

EnzymeActivity Level
AcetylcholinesteraseStrong inhibitor
UreaseModerate to strong activity

The biological activity of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is hypothesized to arise from its ability to interact with specific enzymes or receptors within microbial cells. The structural components allow for binding to active sites, thereby modulating enzyme activity or disrupting cellular processes essential for microbial survival .

Future Research Directions

Further investigations are warranted to fully elucidate the mechanisms through which this compound exerts its biological effects. Studies focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Mechanistic Studies : Detailed exploration of molecular interactions with target enzymes or receptors.

Q & A

Q. What are the established synthetic routes for 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the sulfanyl intermediate.
  • Amidation : Coupling the intermediate with 4-chloroaniline via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity, verified by HPLC.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationChloroacetyl chloride, Et₃N, THF, 0°C → RT75–8090
Amidation4-Chloroaniline, EDCI, HOBt, DMF, 12h60–6595

Q. How is the compound structurally characterized?

Key characterization methods include:

  • X-ray crystallography : Determines molecular conformation and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the dihydropyrimidine ring) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfanyl and acetamide groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 413.08 Da) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Critical variables include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions.
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates amidation .
  • Temperature control : Low temperatures (0–5°C) during condensation reduce thiourea byproduct formation .
  • Workflow : Real-time monitoring via TLC or in situ FTIR to terminate reactions at optimal conversion .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) or kinase enzymes .
  • In vitro assays :
  • Enzyme inhibition (IC₅₀ determination via fluorometric assays).
  • Cytotoxicity profiling (MTT assay on cancer cell lines, e.g., MCF-7, HeLa) .
    • Metabolomics : LC-MS/MS to track metabolite formation in hepatic microsomes .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Structural analogs : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) alter target selectivity .
  • Solution stability : Degradation under physiological pH (e.g., hydrolysis of the sulfanyl group). Resolution : Standardize assay protocols and validate stability via accelerated degradation studies (40°C/75% RH for 30 days) .

Q. What environmental impact assessment strategies apply to this compound?

Following Project INCHEMBIOL guidelines :

  • Biodegradation : Aerobic/anaerobic microcosm studies to assess half-life in soil/water.
  • Ecotoxicity :
  • Daphnia magna acute toxicity (48h LC₅₀).
  • Algal growth inhibition (72h EC₅₀).
    • Bioaccumulation : LogP (predicted 2.8) suggests moderate accumulation; validate via OECD 305 test.

Methodological Guidance for Data Interpretation

  • Crystallographic data : Compare torsion angles and hydrogen-bonding networks with analogs (e.g., N-(2-chlorophenyl) derivative ).
  • Kinetic studies : Use stopped-flow spectroscopy to monitor reaction intermediates during synthesis.
  • Statistical analysis : Apply ANOVA to compare bioactivity across multiple replicates and conditions .

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